Product packaging for 4-Hydroxy-3,5-dimethoxybenzamide(Cat. No.:CAS No. 3086-72-4)

4-Hydroxy-3,5-dimethoxybenzamide

Cat. No.: B1329575
CAS No.: 3086-72-4
M. Wt: 197.19 g/mol
InChI Key: XWMSEZHMHBQVLE-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-dimethoxybenzamide (CAS 3086-72-4) is a high-purity benzamide derivative with the molecular formula C9H11NO4 and a molecular weight of 197.191 g/mol . This compound is primarily valuable in analytical chemistry and pharmaceutical research. It can be efficiently separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for Mass-Spec compatible applications) . The method is scalable and can be adapted for fast UPLC applications using smaller 3 µm particle columns, as well as for the isolation of impurities in preparative separation and pharmacokinetic studies . As a syringic acid derivative, this benzamide shares a structural relationship with compounds of significant research interest. Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) has demonstrated promising biological activity in scientific studies, such as inhibiting adipogenesis and promoting lipolysis in 3T3-L1 adipocytes, suggesting potential avenues for research into metabolic conditions . Furthermore, the compound serves as a key chemical building block. A patented process demonstrates that 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) can be synthesized from 3,4,5-trimethoxybenzoic acid via a demethylation reaction using an alkali hydroxide in a glycol solvent . This highlights the relevance of this chemical class in synthetic organic chemistry. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4 B1329575 4-Hydroxy-3,5-dimethoxybenzamide CAS No. 3086-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3,5-dimethoxybenzamide
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InChI

InChI=1S/C9H11NO4/c1-13-6-3-5(9(10)12)4-7(14-2)8(6)11/h3-4,11H,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XWMSEZHMHBQVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
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DSSTOX Substance ID

DTXSID3074573
Record name Benzamide, 4-hydroxy-3,5-dimethoxy-
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Molecular Weight

197.19 g/mol
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CAS No.

3086-72-4
Record name 4-Hydroxy-3,5-dimethoxybenzamide
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Record name Benzamide, 4-hydroxy-3,5-dimethoxy-
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Record name 4-hydroxy-3,5-dimethoxybenzamide
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Synthetic Methodologies for 4 Hydroxy 3,5 Dimethoxybenzamide and Its Analogues

Classical and Contemporary Synthesis Routes of the Core Benzamide (B126) Scaffold

The formation of the benzamide moiety is a fundamental transformation in organic chemistry. Classical approaches to synthesizing benzamides often involve the reaction of benzoyl chloride with ammonia (B1221849) or ammonium (B1175870) carbonate. slideshare.netyoutube.com Another traditional method is the hydrolysis of benzonitrile. prepchem.com These methods, while effective, can sometimes be limited by the availability of starting materials or the harsh reaction conditions required. google.com

Contemporary synthetic methods offer milder conditions and broader substrate scopes. One such method is the direct condensation of benzoic acids and amines. For instance, a green and efficient pathway for preparing benzamide derivatives involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth as a catalyst under ultrasonic irradiation. researchgate.net Another modern approach is the oxidative amidation of benzylamines or benzyl (B1604629) cyanides using an iodine-tert-butyl hydroperoxide system. researchgate.net

A specific method for preparing benzamide involves dissolving benzoic acid in a mixed solvent, cooling the mixture, and then adding phosphorus oxychloride, followed by ammonia water. google.com This process, which utilizes an extraction reaction mechanism, avoids the use of benzoyl chloride and can produce benzamide with high purity and yield. google.com

The synthesis of the core scaffold of 4-hydroxy-3,5-dimethoxybenzamide can be envisioned through the functionalization of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), a readily available natural product. Standard amidation procedures, such as conversion to the acid chloride followed by reaction with ammonia, or direct coupling with an ammonia source using modern coupling agents, would yield the target compound.

Table 1: Comparison of Benzamide Synthesis Methods

Method Starting Materials Reagents Key Features
Classical Benzoyl chloride Ammonia or Ammonium Carbonate Well-established, often high yielding slideshare.netyoutube.com
Classical Benzonitrile Acid or Base Hydrolysis conditions can be harsh prepchem.com
Contemporary Benzoic acid, Amine Diatomite earth@IL/ZrCl4, Ultrasonic irradiation Green, rapid, high-yielding researchgate.net
Contemporary Benzylamine or Benzyl cyanide I2-TBHP system Oxidative amidation researchgate.net
Contemporary Benzoic acid Phosphorus oxychloride, Ammonia water High purity and yield, avoids benzoyl chloride google.com

Derivatization Strategies and Analog Synthesis

A significant class of derivatives is the benzoyl hydrazones. These compounds are typically synthesized through the condensation of a substituted benzoic acid hydrazide with an aldehyde or ketone. In a relevant study, a series of benzoyl hydrazone compounds were synthesized starting from 3,5-dimethoxy-4-hydroxybenzaldehyde. nih.govtubitak.gov.trnih.gov The synthetic route involved the initial preparation of substituted benzoic acid hydrazides, which were then reacted with 3,5-dimethoxy-4-hydroxybenzaldehyde in refluxing acetonitrile (B52724) to yield the target N'-(4-hydroxy-3,5-dimethoxybenzylidene)substituted benzohydrazides. nih.gov

The general synthetic scheme is as follows:

Synthesis of substituted phenyl benzoate: A substituted benzoyl chloride is reacted with a phenol (B47542) in the presence of NaOH. nih.gov

Synthesis of substituted benzoic acid hydrazide: The resulting ester is then reacted with hydrazine (B178648) hydrate. nih.gov

Synthesis of N'-(4-hydroxy-3,5-dimethoxybenzylidene)substituted benzohydrazide: The substituted benzoic acid hydrazide is condensed with 3,5-dimethoxy-4-hydroxybenzaldehyde. nih.gov

Table 2: Examples of Synthesized N'-(4-hydroxy-3,5-dimethoxybenzylidene)substituted benzohydrazides

Compound ID Substituent on Benzohydrazide Melting Point (°C) Yield (%)
7a 4-methoxy 231-232 95.8 semanticscholar.org
7f 3-trifluoromethyl Not specified Not specified
7j 4-nitro Not specified Not specified
7m 3,4,5-trimethoxy Not specified Not specified

Data extracted from a study on benzoyl hydrazones derived from 3,5-dimethoxy-4-hydroxybenzaldehyde. nih.govtubitak.gov.trsemanticscholar.org

Schiff bases, or imines, are another important class of derivatives, formed by the reaction of a primary amine with an aldehyde or ketone. The aldehyde group of a precursor like 4-hydroxy-3,5-dimethoxybenzaldehyde can be readily condensed with various primary amines to form the corresponding Schiff bases. researchgate.net For instance, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a closely related structure, has been used to synthesize a variety of Schiff bases by reacting it with compounds such as 2-aminobenzenethiol, furan-2-carbohydrazide, and 2-hydrazinylpyridine. researchgate.net The reactions are typically carried out by heating the reactants in a suitable solvent like ethanol (B145695). researchgate.net

Similarly, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde has been reacted with various haloanilines to produce a series of Schiff bases. researchgate.net The general procedure involves dissolving the benzaldehyde (B42025) derivative in ethanol and then adding the aniline, followed by stirring. researchgate.net

Table 3: Examples of Schiff Bases Synthesized from Vanillin Derivatives

Starting Aldehyde Amine Reactant Resulting Schiff Base
Vanillin 2-Aminobenzenethiol 2-((E)-((4-hydroxy-3-methoxyphenyl)imino)methyl)phenol
Vanillin Furan-2-carbohydrazide N'-((E)-(4-hydroxy-3-methoxyphenyl)methylidene)furan-2-carbohydrazide
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde 4-Bromoaniline 4-(((4-bromophenyl)imino)methyl)-2-methoxy-6-nitrophenol

Structures are inferred from the provided starting materials in the referenced literature. researchgate.netresearchgate.net

The introduction of halogen atoms into the benzamide structure can significantly alter its properties. While direct halogenation of this compound is not widely reported, the synthesis of halogenated benzamide analogues has been achieved through various methods. For example, N,N'-(dodecane-1,12-diyl)bis(2,4-dichlorobenzamide) and N,N'-(dodecane-1,12-diyl)bis(4-bromobenzamide) were synthesized by reacting 1,12-diaminododecane (B1677605) with the corresponding acyl chloride compounds. dergipark.org.tr

In another study, a series of 2-sulfonamidebenzamides were synthesized, where variations in the benzamide portion included different substituents. nih.gov Although extensive modifications to the benzamide phenyl ring often led to inactive compounds in that particular study, it highlights a synthetic strategy for creating substituted benzamides. nih.gov The synthesis involved coupling an anthranilic acid with a sulfonyl chloride, followed by an amide coupling with an aniline. nih.gov This modular approach could potentially be adapted to introduce halogens onto the this compound scaffold, likely requiring protection of the phenolic hydroxyl group.

Modification of the benzamide with alkyl chains can be achieved through several synthetic strategies. One approach involves the synthesis of fatty acid amides. For example, N-(4-methoxybenzyl)undec-10-enamide was synthesized by coupling undec-10-enoic acid with 4-methoxybenzylamine (B45378) using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as catalysts. nih.gov This methodology could be applied to couple fatty acids to an amino-functionalized derivative of this compound.

A multicomponent carbonyl alkylative amination reaction has also been developed for the synthesis of α-branched alkylamines. acs.org This method allows for the coupling of an aldehyde, an amine, and an alkyl iodide in a single step, mediated by zinc. This could be a powerful tool for introducing complex alkyl groups at the nitrogen atom of the benzamide.

Aminoalkylation of vanillin has been achieved through a Mannich reaction with formaldehyde (B43269) and a suitable amine in acetonitrile, leading to 4-hydroxy-3-methoxy-5-aminomethylbenzaldehydes. researchgate.net This demonstrates a method for introducing an alkylamine functionality onto the aromatic ring, which could then be further modified.

The synthesis of molecules containing two benzamide units, known as bis-benzamides, has been reported. A straightforward method involves the reaction of a diamine with two equivalents of an acyl chloride. For instance, N,N'-(dodecane-1,12-diyl)bis(2,4-dichlorobenzamide) and N,N'-(dodecane-1,12-diyl)bis(4-bromobenzamide) were prepared by reacting 1,12-diaminododecane with 2,4-dichlorobenzoyl chloride and 4-bromobenzoyl chloride, respectively. dergipark.org.tr This approach could be used to synthesize bis-benzamides incorporating the 4-hydroxy-3,5-dimethoxybenzoyl moiety by first preparing the corresponding acyl chloride from syringic acid.

Another strategy for creating dimeric structures involves the synthesis of bis(benzimidazoles). While not strictly bis-benzamides, the synthetic methodologies can be informative. For example, symmetric and asymmetric bis(benzimidazoles) have been synthesized by condensing a dicarboxylic acid with an o-phenylenediamine (B120857) derivative. mdpi.com

Introduction of Complex Heterocyclic Systems

The core structure of this compound, derived from syringic acid, serves as a valuable building block for the synthesis of a variety of complex heterocyclic systems. These reactions often involve the condensation of the syringic acid moiety or its aldehyde precursor, syringaldehyde (B56468), with other reagents to form new ring systems.

One-pot multicomponent reactions (MCRs) are a prominent strategy for constructing heterocyclic frameworks. For instance, heterocyclic compounds like isoxazol-5(4H)-ones can be synthesized using a three-component reaction. nih.gov A model reaction using vanillin (a related 4-hydroxy-3-methoxybenzaldehyde) demonstrates the condensation with hydroxylamine (B1172632) hydrochloride and ethyl acetoacetate. nih.gov This approach highlights a pathway where the phenolic aldehyde acts as a key electrophile. The use of versatile synthons like tetronic acid in MCRs to produce a wide array of heterocycles has also been extensively reviewed, showcasing the potential for creating complex structures from simple precursors. nih.gov

Cyanoacetohydrazide is another versatile precursor for synthesizing a wide range of heterocyclic compounds, including five, six, seven, and eight-membered rings, as well as fused systems. researchgate.netnih.gov By converting syringic acid to its corresponding hydrazide, it could theoretically be used in similar cyclocondensation reactions to incorporate the 4-hydroxy-3,5-dimethoxybenzoyl group into diverse heterocyclic structures such as pyrazoles, oxadiazoles, and benzodiazepines. researchgate.netnih.gov

Furthermore, the synthesis of spiro heterocyclic steroids, which involves creating complex, multi-ring structures, demonstrates advanced synthetic strategies. beilstein-journals.org For example, the formation of spiro 1,3-thiazolidin-4-ones and spiro-1,3,4-oxadiazolines from steroidal ketones illustrates how complex heterocyclic moieties can be appended to a core structure. beilstein-journals.org These methods provide a blueprint for how the syringoyl group could be integrated into similarly complex spirocyclic systems.

Reaction Mechanism Elucidation and Mechanistic Studies in Synthesis

Understanding the reaction mechanisms is crucial for controlling reaction outcomes and improving synthetic efficiency. The synthesis of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid), the direct precursor to the target amide, typically involves the selective O-demethylation of 3,4,5-trimethoxybenzoic acid (eudesmic acid). researchgate.netwikipedia.org This reaction can be performed under harsh conditions with strong acids or bases. acs.org A proposed photoenzymatic O-demethylation offers a gentler alternative. In this system, a methyltransferase (MTase I) and a corrinoid protein (CP) from Desulfitobacterium hafniense catalyze the reaction. The process is light-dependent and requires a reducing agent. acs.orgacs.org

The formation of heterocyclic systems from syringic acid derivatives often proceeds through cyclization and dehydration mechanisms. youtube.com For example, in the Paal-Knorr synthesis of furans, a 1,4-dicarbonyl compound undergoes acid-catalyzed enolization, followed by nucleophilic attack of the enol oxygen onto the second carbonyl group to form a five-membered ring. Subsequent dehydration yields the aromatic furan. youtube.com A similar mechanistic logic applies to the synthesis of other heterocycles like pyrroles and triazoles. youtube.com

For the three-component synthesis of 4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, a plausible mechanism has been proposed. nih.gov The reaction is catalyzed by 2-aminopyridine (B139424) and begins with the formation of an enolate from the β-ketoester. This enolate then attacks the aldehyde group of vanillin. Subsequent elimination of water forms a 2-arylidene intermediate. The hydroxylamine hydrochloride then attacks the carbonyl group of this intermediate to form an oxime, which undergoes intramolecular cyclization and loss of an ethanol molecule to yield the final isoxazol-5(4H)-one product. nih.gov

In the synthesis of spiro-1,3,4-oxadiazoline steroids, the reaction mechanism was elucidated based on the hard and soft acid and base (HSAB) theory. beilstein-journals.org This demonstrates the application of fundamental chemical principles to understand and predict the outcomes of complex cyclization reactions.

Optimization of Synthetic Reaction Conditions and Scalability

Optimizing reaction conditions is key to maximizing yield, purity, and cost-effectiveness, particularly for scaling up production. The synthesis of syringic acid from 3,4,5-trimethoxybenzoic acid has been optimized, achieving high yields of 85-92% and enabling a kilo-scale preparation procedure. researchgate.net

The optimization of a three-component reaction to synthesize 4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one from vanillin was systematically investigated. nih.gov The study explored the effects of different catalysts, catalyst loading, solvents, and temperatures on the reaction yield.

Table 1: Optimization of Reaction Conditions for Isoxazol-5(4H)-one Synthesis nih.gov
EntryCatalystCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1None-Water801205
22-Aminopyridine10WaterRT9065
32-Aminopyridine15WaterRT9070
42-Aminopyridine20WaterRT6080
52-Aminopyridine20EthanolRT6075
62-Aminopyridine20MethanolRT9060
72-Aminopyridine20Water604588
82-Aminopyridine20Water803096

The optimal conditions were found to be 20 mol% of 2-aminopyridine in water at 80°C, which provided the product in 96% yield within 30 minutes. nih.gov

Similarly, the synthesis of syringaldehyde via the Duff reaction has been optimized. orgsyn.org The procedure involves reacting pyrogallol-1,3-dimethyl ether with hexamethylenetetramine in glycerol (B35011) and boric acid. The reaction temperature and time were found to be critical for maximizing the yield.

Table 2: Effect of Reaction Time on Duff Reaction Yield orgsyn.org
Reaction Time (minutes)Temperature (°C)Yield (%)
5-9150-16031-32
15150-16020.8
30150-16010.0
60150-1606.5

The results indicate that a shorter reaction time of 5 to 9 minutes at 150-160°C, followed by rapid cooling, is optimal. Longer reaction times led to a significant decrease in product yield. orgsyn.org These optimization studies are essential for developing practical and scalable synthetic routes.

Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy 3,5 Dimethoxybenzamide Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 4-hydroxy-3,5-dimethoxybenzamide, ¹H NMR and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

¹H NMR: A proton NMR spectrum would reveal the number of unique proton environments, their chemical shifts (δ), integration (relative number of protons), and multiplicity (splitting pattern). For this compound, one would expect distinct signals for the aromatic protons, the amide (-NH₂) protons, the phenolic hydroxyl (-OH) proton, and the methoxy (B1213986) (-OCH₃) protons. The two aromatic protons would appear as a singlet due to the molecule's symmetry. The six methoxy protons would also yield a sharp singlet. The amide and hydroxyl protons would likely appear as broad singlets, and their positions could be confirmed by D₂O exchange experiments.

¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. Due to symmetry, one would anticipate signals for the carbonyl carbon (C=O), the four distinct aromatic carbons (C1, C2/C6, C3/C5, C4), and the methoxy carbons. The chemical shifts of these signals are indicative of their electronic environment. For instance, the carbonyl carbon would be significantly downfield, while the carbon atoms attached to oxygen would also have characteristic downfield shifts.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis (e.g., HRMS, MALDI)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

For this compound (C₉H₁₁NO₄), HRMS would confirm the molecular weight of 197.0688 g/mol . The analysis of the fragmentation pattern in the mass spectrum provides further structural evidence. Typical fragmentation might involve the loss of the amide group (-NH₂), methoxy groups (-OCH₃), or the carbonyl group (CO), leading to characteristic daughter ions that help piece together the molecular structure. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are also employed, particularly for analyzing molecules that are fragile or not easily volatilized.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Key expected absorptions include:

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group.

Two sharp to medium bands around 3350 and 3150 cm⁻¹ due to the symmetric and asymmetric N-H stretching of the primary amide group.

A strong, sharp absorption band around 1650-1680 cm⁻¹ for the C=O (Amide I band) stretching vibration.

C-H stretching vibrations from the aromatic ring and methoxy groups just above and below 3000 cm⁻¹.

C=C stretching vibrations for the aromatic ring around 1600 and 1500 cm⁻¹.

Strong C-O stretching vibrations for the methoxy groups and the phenolic C-O bond in the 1300-1000 cm⁻¹ region.

Single-Crystal X-ray Diffraction for Precise Three-Dimensional Molecular Geometry

Single-crystal X-ray diffraction is the gold-standard technique for determining the precise three-dimensional structure of a molecule and its arrangement within a crystal lattice. This method would provide exact bond lengths, bond angles, and torsion angles for this compound, as well as insights into its intermolecular interactions. Although a crystal structure for this specific compound is not publicly available, the methodology to obtain one would follow a standard procedure.

Crystallographic Data Collection and Processing (e.g., WinGX)

The first step involves growing a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected. Software suites, such as WinGX or similar programs, are used to process this raw data. This involves integrating the reflection intensities, applying corrections for various factors (like absorption and polarization), and determining the unit cell dimensions and space group symmetry of the crystal.

Structure Solution and Refinement Methodologies (e.g., SHELXL, SHELXD, SHELXE)

Once the processed data is obtained, the "phase problem" must be solved to generate an initial electron density map of the molecule. Programs like SHELXD (using dual-space methods) or SHELXE are often used for this purpose. The resulting map provides an initial model of the molecular structure. This model is then refined against the experimental diffraction data using least-squares minimization programs like SHELXL. In this refinement process, the atomic positions and thermal displacement parameters are adjusted to achieve the best possible fit between the calculated and observed structure factors.

Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

With a refined crystal structure, the intricate network of intermolecular interactions that dictate the crystal packing can be analyzed. For this compound, hydrogen bonding would be a dominant interaction, involving the phenolic -OH group and the amide -NH₂ and C=O groups acting as both donors and acceptors. These interactions would likely lead to the formation of complex supramolecular assemblies, such as chains, sheets, or three-dimensional networks.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions. By mapping properties like d_norm (a normalized contact distance) onto the surface, one can identify specific regions of close intermolecular contact, highlighting the locations and relative strengths of hydrogen bonds and other weaker interactions like C-H···O or π-π stacking, providing a comprehensive picture of the crystal's supramolecular architecture.

Influence of Substituents on Spectroscopic Signatures and Molecular Conformation

The introduction of various substituent groups onto the core structure of aromatic compounds like this compound significantly alters their electronic distribution and steric environment. These changes, in turn, profoundly influence the compound's spectroscopic characteristics and its preferred three-dimensional shape, or molecular conformation. The nature of the substituent, whether it is electron-donating or electron-withdrawing, is a critical determinant of these effects.

Detailed research findings on analogous compounds, such as derivatives of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and 4-hydroxycoumarin, provide valuable insights into these structure-property relationships. researchgate.netsrce.hr By analyzing the shifts in spectroscopic data and conformational preferences in these related molecules, the impact of specific functional groups can be systematically understood.

Electron-Withdrawing vs. Electron-Donating Groups:

Substituents are broadly classified based on their ability to pull or push electron density within the molecule.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or carbonyl (-CHO) decrease the electron density on the aromatic ring. This deshielding effect typically causes the signals of nearby protons and carbons in NMR spectra to shift to a higher frequency (downfield). In infrared (IR) spectroscopy, EWGs can influence the vibrational frequencies of adjacent bonds, such as the carbonyl and hydroxyl groups.

Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) increase the electron density on the aromatic ring. This shielding effect generally results in upfield shifts (lower frequency) for adjacent nuclei in NMR spectra. In UV-Vis spectroscopy, EDGs often lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. srce.hrresearchgate.net

Spectroscopic Data Analysis:

The examination of substituted benzaldehyde (B42025) and coumarin (B35378) derivatives reveals clear trends. For instance, the introduction of a nitro group at the 5-position of 4-hydroxy-3-methoxybenzaldehyde creates a key intermediate, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, with distinct spectroscopic features. nih.gov

In its IR spectrum, strong characteristic bands appear that are directly attributable to the substituents. The presence of the nitro group introduces asymmetric and symmetric stretching modes, while the aldehyde's carbonyl group and the phenolic hydroxyl group also give rise to prominent absorption bands. nih.gov

Table 1: Key IR Absorption Frequencies for Substituted 4-Hydroxy-3-methoxybenzaldehyde. nih.gov
Functional GroupVibrational ModeWavenumber (cm-1)
O-H (hydroxyl)Stretching~3200 (broad)
C=O (aldehyde)Stretching1683
N-O (nitro, asymmetric)Stretching1547
N-O (nitro, symmetric)Stretching1366
C-O (aromatic ether)Stretching1266

The impact of substituents is also clearly observed in NMR spectroscopy. In the case of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, the electron-withdrawing nature of both the aldehyde and nitro groups deshields the aromatic protons, leading to downfield chemical shifts. nih.gov Similarly, aminoalkylation of vanillin introduces new signals and shifts existing ones, providing clear evidence of the new substituent's influence. researchgate.net

Table 2: 1H NMR Chemical Shifts (δ, ppm) for Substituted Vanillin Derivatives in CD3OD. nih.govresearchgate.net
Compound-CHOAromatic-H-OCH3Other Key Signals
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde9.828.12, 7.714.04N/A
4-Hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde9.767.31, 7.023.933.77 (morpholine -CH2-), 2.60 (morpholine -CH2-), 3.82 (-CH2-N)

Influence on Molecular Conformation:

For example, the crystal structure analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde shows that the molecule is nearly planar. nih.gov This planarity is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group (-OH) and an oxygen atom of the adjacent nitro group (-NO₂), which creates a stable six-membered ring motif known as an S(6) ring. nih.gov Such intramolecular interactions are a common feature in substituted phenols and can lock the molecule into a specific conformation.

In more flexible systems, such as chalcones derived from vanillin, substituents can influence the conformational equilibrium between different isomers, like the s-cis and s-trans conformers. ufms.br Theoretical calculations on these chalcones have shown that the s-cis conformation, where the carbonyl group and the vinyl double bond are on the same side, is often the most stable. This preference is attributed to enhanced planarity which allows for better overlap of π orbitals and increased electronic conjugation, leading to greater molecular stability. ufms.br The specific substituents on the chalcone (B49325) backbone can fine-tune the energy difference between these conformers. ufms.br

Furthermore, in compounds with multiple methoxy groups, their orientation relative to the aromatic ring is a key conformational feature. Studies on conformationally restricted analogues of phenylalkylamines have demonstrated that fixing the orientation of methoxy groups can have a significant impact on biological activity, suggesting that a specific conformer is preferred for receptor binding. nih.gov This highlights the critical link between substituent-driven conformational preferences and molecular function.

Computational and Theoretical Chemistry Approaches in 4 Hydroxy 3,5 Dimethoxybenzamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Hydroxy-3,5-dimethoxybenzamide, this method is crucial for understanding how it interacts with biological targets, such as enzymes and receptors.

Prediction of Binding Affinities and Free Energy Calculations (∆G)

Molecular docking simulations are frequently employed to estimate the binding affinity between a ligand, such as a derivative of this compound, and its protein target. This affinity is often expressed as a binding energy or a free energy of binding (∆G). A lower binding energy generally indicates a more stable and favorable interaction. nih.gov For instance, in studies involving derivatives of similar compounds, low ∆G values against a target like the EGFR TK allosteric site suggest a high likelihood of drug-receptor complex formation. nih.gov

Visualization and Analysis of Binding Poses and Interaction Motifs (e.g., Hydrogen Bonding, Hydrophobic Interactions)

A key outcome of molecular docking is the visualization of the binding pose, which reveals the specific interactions between the ligand and the amino acid residues of the target protein. These interactions are critical for the stability of the ligand-protein complex. Common interaction motifs include:

Hydrogen Bonding: These are crucial for the specificity and stability of binding. For example, the hydroxyl and methoxy (B1213986) groups of this compound and its derivatives can act as hydrogen bond donors or acceptors. nih.govresearchgate.net In related compounds, hydrogen bonds have been observed between the ligand and key residues in the active site of enzymes. nih.gov

Other Interactions: Other important interactions can include π-π stacking, π-sigma, and van der Waals forces, all of which contribute to the stabilization of the ligand within the binding site. nih.gov

Validation of Docking Protocols (e.g., RMSD Analysis)

To ensure the reliability of molecular docking results, the docking protocol must be validated. A common method is to re-dock a known co-crystallized ligand into the active site of the protein and compare the predicted pose with the experimental one. The root-mean-square deviation (RMSD) between the docked and experimental poses is calculated. A low RMSD value, typically less than 2.0 Å, indicates that the docking protocol can accurately reproduce the experimental binding mode. unair.ac.id

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its molecular geometry, electronic properties, and spectroscopic characteristics. nih.gov

DFT can be used to optimize the ground-state molecular structure of the compound. nih.gov The theoretical structure can then be compared with experimental data, such as that obtained from X-ray diffraction, to validate the computational model. nih.gov Furthermore, DFT calculations allow for the prediction of various spectroscopic properties, including FT-IR and NMR spectra, which can be compared with experimental spectra for characterization. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility and stability of the this compound-protein complex. nih.govbiorxiv.org

MD simulations can be used to explore the conformational landscape of the ligand and its target, revealing different possible binding modes and the stability of these interactions over a simulation period. nih.govfrontiersin.org Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand during the simulation can indicate the stability of the complex. nih.gov

In Silico Prediction of Pharmacokinetic Properties and Molecular Descriptors (e.g., LogBB, Molar Volume, Solubility)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for their potential success as therapeutic agents. nih.gov For this compound, various molecular descriptors can be calculated to predict its pharmacokinetic profile.

Key predicted properties include:

LogBB (Blood-Brain Barrier Permeability): This parameter predicts the ability of a compound to cross the blood-brain barrier. Models like LogBB_Pred can be used for this prediction. nih.gov

Molar Volume: This descriptor relates to the size of the molecule and can influence its diffusion and transport properties.

Solubility: Aqueous solubility is a critical factor for drug absorption and distribution. nih.gov In silico models can predict the solubility of a compound in water and other solvents. nih.gov

These in silico predictions help in the early stages of drug discovery to assess the drug-like properties of compounds like this compound and its derivatives. nih.gov

Rational Drug Design and Virtual Screening Methodologies

Rational drug design and virtual screening are powerful computational techniques that have been increasingly employed to explore the therapeutic potential of chemical compounds. These methodologies allow for the efficient screening of large libraries of molecules and the design of novel derivatives with enhanced biological activity. In the context of this compound, also known as syringamide, and its related structures, these computational approaches have been instrumental in identifying potential biological targets and elucidating the structural basis for their activity.

Virtual screening can be broadly categorized into two main approaches: structure-based and ligand-based. Structure-based virtual screening relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, to dock and score potential ligands. In contrast, ligand-based methods use the properties of known active compounds to identify new molecules with similar characteristics.

While direct and extensive rational drug design studies specifically on this compound are not widely documented in publicly available research, computational studies on closely related compounds and derivatives provide significant insights into the potential applications of these methods. These studies highlight the utility of the syringaldehyde (B56468) moiety, the precursor to syringamide, in the design of targeted inhibitors.

One area of investigation has been the design of derivatives of 4-hydroxy-3,5-dimethoxybenzaldehyde as potential inhibitors of key signaling proteins in cancer. For instance, a hydrazone derivative of 4-hydroxy-3,5-dimethoxybenzaldehyde was synthesized and subjected to in silico molecular docking studies to evaluate its interaction with the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). The results indicated that the compound could preferentially target EGFR over HER2, suggesting its potential as a selective inhibitor. mdpi.com

Similarly, computational approaches have been used to explore the potential of related benzamide (B126) structures as therapeutic agents. A study on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, which share a similar core structure with syringamide, utilized molecular docking and simulation to investigate their potential as memory enhancers by targeting the acetylcholinesterase enzyme. nih.gov

The following table summarizes findings from computational studies on compounds structurally related to this compound, showcasing the application of rational drug design and virtual screening methodologies.

Compound/DerivativeTarget ProteinComputational MethodKey Findings
4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazoneEGFR, HER2Molecular DockingPreferential binding to EGFR over HER2, suggesting potential as a selective inhibitor. mdpi.com
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivativesAcetylcholinesteraseMolecular Docking, MM-GBSA, Molecular SimulationDerivatives showed good docking scores and predicted binding free energies, correlating with their in vitro activity as memory enhancers. nih.gov

These examples underscore the power of computational chemistry in guiding the design and discovery of new therapeutic agents based on the this compound scaffold. By leveraging these in silico techniques, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Biological Activity and Mechanistic Investigations of 4 Hydroxy 3,5 Dimethoxybenzamide and Its Analogues Preclinical Focus

Enzyme Inhibition and Modulation Studies

The therapeutic potential of 4-hydroxy-3,5-dimethoxybenzamide and its structural analogues has been explored through a variety of preclinical studies focused on their interactions with clinically relevant enzymes. These investigations reveal a pattern of inhibitory and modulatory activities across several enzyme families, suggesting a broad, yet nuanced, biological activity profile. The core structure, characterized by a hydroxyl group and two methoxy (B1213986) groups on a benzene (B151609) ring, appears to be a key pharmacophore for these interactions.

Anticholinesterase Activity (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. mdpi.comnih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. mdpi.comnih.gov

Preclinical research has focused on syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), a close analogue of this compound. Studies using isothermal titration calorimetry have demonstrated that syringic acid inhibits AChE. In these analyses, syringic acid exhibited a series of hydrogen bonds engaging the oxygen of the molecule, with hydrogen interactions prevailing over hydrophobic ones within the enzyme's active site.

One study determined the binding affinity and inhibitory concentration for syringic acid against AChE derived from Electrophorus electricus. The results indicated that it acts as a competitive inhibitor at the enzyme's catalytic site.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by Syringic Acid
CompoundTarget EnzymeIC₅₀ (µM)Association Constant (Kₐ) (L/mol)Reference
Syringic AcidAChE1801.8 x 10⁵ semanticscholar.org

While BChE is also a target for managing neurodegenerative diseases, specific inhibitory data for this compound or syringic acid against BChE are less detailed in the available literature. nih.govmdpi.com However, the general inhibitory action of phenolic compounds on cholinesterases suggests potential activity that warrants further investigation. nih.gov

Tyrosinase and Urease Inhibition

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. mdpi.com Its inhibitors are of significant interest in the cosmetic and medical industries as depigmenting agents to treat hyperpigmentation disorders. mdpi.comnih.gov Aromatic acids and phenolic compounds are known to inhibit tyrosinase, often by acting as copper chelators and mimicking the enzyme's natural substrate. semanticscholar.org While direct studies on this compound are limited, research on analogues like syringic acid and other phenolic compounds provides insight into the potential activity of this structural class. For instance, some flavonoids and phenolic acids have demonstrated potent tyrosinase inhibition, with certain compounds showing stronger activity than the well-known inhibitor, kojic acid. semanticscholar.org

Urease Inhibition

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide, leading to a rise in pH. nist.govrsc.org In pathogenic bacteria, such as Helicobacter pylori, urease activity is a critical virulence factor that allows the organism to survive in the acidic environment of the stomach, contributing to conditions like gastritis and peptic ulcers. researchgate.net Consequently, urease inhibitors are being explored as potential antimicrobial agents. mdpi.comresearchgate.net

Studies have shown that syringic acid, the carboxylic acid analogue of this compound, exhibits a dual inhibitory effect on both urease (active in urea hydrolysis) and ammonia monooxygenase (active in ammonia oxidation). wikipedia.org This inhibitory action has been demonstrated in pure cultures and soil systems, suggesting its potential to modulate nitrogen cycle processes. wikipedia.org Other phenolic compounds, such as gallic acid, have also shown anti-ureolytic activity against cell-free urease. nist.govplos.org

Carbonic Anhydrase Isozyme Inhibition (e.g., hCA I, hCA II)

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov These enzymes are vital for processes such as pH regulation and CO₂ transport. nih.gov Inhibitors of specific CA isozymes are used clinically to treat a range of conditions, including glaucoma and altitude sickness. nih.govnih.gov

Phenolic compounds have been identified as a class of CA inhibitors. mdpi.comumz.ac.ir They are believed to act via a distinct mechanism from the classic sulfonamide inhibitors; instead of directly coordinating with the zinc ion, the phenolic hydroxyl group anchors to the zinc-coordinated water molecule through hydrogen bonds. umz.ac.ir

Research into the inhibitory effects of a series of phenolic acids on the cytosolic human carbonic anhydrase isozymes hCA I and hCA II has included syringic acid. These studies have quantified the inhibition constants (Kᵢ), demonstrating that syringic acid acts as a non-competitive inhibitor for both of these isozymes.

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Syringic Acid
CompoundTarget IsozymeInhibition Constant (Kᵢ) (µM)Reference
Syringic AcidhCA I1061 researchgate.net
hCA II758 researchgate.net

Molecular docking studies further support these findings, suggesting that syringic acid can bind to the active site of multiple carbonic anhydrase isoforms, including CA II, through hydrogen bonds and hydrophobic interactions. nih.gov

Cyclin-Dependent Kinase Inhibition (e.g., CDK2)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. nih.gov Dysregulation of CDK activity is a hallmark of cancer, making CDK inhibitors a key area of oncology research. nih.gov

Studies on analogues of this compound have revealed potential for CDK inhibition. Specifically, research on various hydroxybenzoic acids has shown that the presence and position of hydroxyl groups on the benzene ring are crucial for effective CDK inhibition. One study investigated 2,4,6-trihydroxybenzoic acid and found it to be an effective inhibitor of CDK1, CDK2, and CDK4. This suggests that the hydroxyl group arrangement can confer the ability to bind and inhibit these key cell cycle enzymes. The related compound 3,4,5-trihydroxybenzoic acid, however, failed to inhibit CDK activity, highlighting the structural specificity required for this interaction.

Table 3: Cyclin-Dependent Kinase (CDK) Inhibition by a Hydroxybenzoic Acid Analogue
CompoundTarget Enzyme% Inhibition (at 10 µM)Reference
2,4,6-Trihydroxybenzoic AcidCDK1/cyclin B~60%
CDK2/cyclin A~75%
CDK4/cyclin D1~55%

Lipoxygenase Inhibition (e.g., 12-LOX)

Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammatory responses. The 12-lipoxygenase (12-LOX) isoform, in particular, is implicated in platelet aggregation, thrombosis, and inflammation, making it a target for therapeutic intervention. nih.gov

The structural analogue syringic acid has been identified as an effective lipoxygenase inhibitor. In a preclinical study, syringic acid demonstrated potent inhibition of LOX with a low micromolar IC₅₀ value, highlighting its potential anti-inflammatory activity.

Table 4: Lipoxygenase (LOX) Inhibition by Syringic Acid
CompoundTarget EnzymeIC₅₀ (mM)Reference
Syringic AcidLipoxygenase (LOX)0.009

Glycine Transporter Type 2 (GlyT2) Antagonism

The neuronal glycine transporter GlyT2 is responsible for clearing glycine from the synaptic cleft in the spinal cord, thereby modulating inhibitory neurotransmission. wikipedia.org Pharmacological blockade of GlyT2 can increase extracellular glycine levels, which has an analgesic effect in preclinical models of pain. wikipedia.org

A key analogue of this compound, known as ORG25543, has been identified as a potent and selective GlyT2 inhibitor. This compound incorporates the 3,5-dimethoxy-4-hydroxybenzamide moiety as its core structure. Studies have shown that ORG25543 is a selective, noncompetitive inhibitor of GlyT2 with nanomolar affinity. It has demonstrated analgesic effects in various animal models of pain, including nerve ligation injury and inflammatory pain. wikipedia.org

Glucokinase Activation Mechanisms

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily expressed in the liver and pancreatic β-cells, where it acts as a glucose sensor. wikipedia.org It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis and glycogen synthesis. nih.gov The unique kinetic properties of GK, including its sigmoidal response to glucose, allow it to respond sensitively to fluctuations in blood glucose levels. nih.gov

Small molecule glucokinase activators (GKAs) are a class of therapeutic agents that enhance the enzyme's activity. nih.gov They typically bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose and/or its maximal catalytic rate. nih.gov This mechanism effectively lowers the threshold for glucose-stimulated insulin secretion in the pancreas and promotes glucose uptake and glycogen synthesis in the liver. nih.govnih.gov While various chemical scaffolds, including benzamide (B126) derivatives, have been explored for glucokinase activation, a detailed search of the scientific literature did not yield specific preclinical data on the glucokinase activation mechanism of this compound.

Receptor Binding and Functional Modulation Studies

Serotonin Receptor 2A (5-HT2A) Antagonism

The 5-HT2A receptor, a subtype of the serotonin receptor family, is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system, particularly in the cerebral cortex. It is implicated in a wide range of physiological and cognitive processes, including learning, memory, and mood. frontiersin.org Antagonism of the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic drugs. patsnap.com Preclinical evaluation of potential 5-HT2A antagonists involves assessing a compound's ability to inhibit the binding of a specific radioligand and to block functional responses mediated by receptor activation. Despite the characterization of many compounds at this receptor, specific data regarding the 5-HT2A receptor antagonism of this compound are not available in the peer-reviewed scientific literature.

Purinergic P2X3 Receptor Antagonism

Purinergic P2X3 receptors are ATP-gated ion channels primarily expressed on the terminals of primary afferent sensory neurons. nih.gov Their activation by extracellular ATP, which is often released from damaged or inflamed tissues, plays a critical role in mediating pain sensation, hyperalgesia, and allodynia. nih.gov Consequently, antagonists of the P2X3 receptor, and the related P2X2/3 heterotrimer, are being investigated as novel analgesics for chronic pain conditions. nih.gov These antagonists can act by competitively blocking the ATP binding site or through allosteric modulation. nih.gov A comprehensive literature search did not uncover any preclinical studies detailing the activity of this compound as a Purinergic P2X3 receptor antagonist.

Kappa Opioid Receptor Antagonism and Selectivity

The kappa opioid receptor (KOR) is a GPCR involved in modulating pain, mood, and reward. nih.gov Activation of the KOR by its endogenous ligand, dynorphin, can lead to dysphoria and has been implicated in the negative affective states associated with stress and drug withdrawal. nih.gov Selective KOR antagonists are therefore of significant interest for the treatment of depression, anxiety, and substance use disorders. nih.gov Preclinical assessment of a KOR antagonist involves determining its binding affinity for the KOR and its selectivity over other opioid receptors, namely the mu (MOR) and delta (DOR) opioid receptors. mdpi.com While various compounds, including some benzamides like LY2456302, have been identified as selective KOR antagonists, there is no specific published data characterizing the KOR antagonist activity or selectivity profile of this compound. nih.gov

Beta-Adrenergic Receptor Binding Affinity (β1, β2)

Beta-adrenergic receptors (β-ARs) are GPCRs that respond to the endogenous catecholamines epinephrine and norepinephrine. The two main subtypes, β1-AR and β2-AR, are distributed throughout the body and are critical targets in cardiovascular medicine. β1-receptors are predominantly found in the heart, while β2-receptors are prevalent in the smooth muscle of the lungs and blood vessels. nih.gov The binding affinity of a compound for these receptors is a primary determinant of its pharmacological effect, whether as an agonist or an antagonist (β-blocker). nih.gov This affinity is typically quantified by determining the dissociation constant (Kd) or inhibition constant (Ki) in radioligand binding assays. nih.gov No specific binding affinity data for this compound at β1 or β2-adrenergic receptors is currently available in the scientific literature.

Radioligand Binding Assays for Target Engagement

Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction between a ligand (such as a drug candidate) and a receptor. umich.edu These assays utilize a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to the target receptor. umich.edu

In saturation binding assays , increasing concentrations of a radioligand are incubated with a tissue or cell membrane preparation containing the receptor to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd). In competition binding assays , a fixed concentration of radioligand is used in the presence of varying concentrations of an unlabeled test compound. This allows for the determination of the test compound's inhibition constant (Ki), which reflects its binding affinity for the receptor. revvity.com These parameters are crucial for characterizing the potency and selectivity of a new chemical entity.

Despite the utility of these assays, specific radioligand binding data to demonstrate target engagement of this compound at the aforementioned receptors are not publicly available. The following tables illustrate the type of data that would be generated from such preclinical studies.

Table 1: Illustrative Receptor Binding Affinity Profile

Receptor Target Assay Type Radioligand Parameter Value for this compound
5-HT2A Competition Binding [³H]Ketanserin Ki (nM) Data not available
P2X3 Competition Binding [³H]A-317491 IC₅₀ (nM) Data not available
Kappa Opioid (KOR) Competition Binding [³H]U-69,593 Ki (nM) Data not available
Mu Opioid (MOR) Competition Binding [³H]DAMGO Ki (nM) Data not available
Delta Opioid (DOR) Competition Binding [³H]Naltrindole Ki (nM) Data not available
Beta-1 Adrenergic Competition Binding [¹²⁵I]Iodocyanopindolol Ki (nM) Data not available
Beta-2 Adrenergic Competition Binding [¹²⁵I]Iodocyanopindolol Ki (nM) Data not available

This table is for illustrative purposes only and does not represent actual experimental data.

Table 2: Illustrative Glucokinase Activation Profile

Assay Type Parameter Value for this compound
Enzymatic Activity Assay AC₅₀ (nM) Data not available
Enzymatic Activity Assay Fold Activation Data not available

This table is for illustrative purposes only and does not represent actual experimental data.

Antioxidant Activity Evaluation

The antioxidant potential of this compound and its related compounds has been a subject of scientific inquiry, with various preclinical studies aiming to elucidate their capacity to counteract oxidative stress. This evaluation is primarily conducted through in vitro assays that measure the compound's ability to neutralize free radicals and through cellular models that provide insights into their mechanisms of action within a biological context.

The capacity of a compound to donate a hydrogen atom or an electron to a free radical is a key indicator of its antioxidant activity. Several established assays are employed to quantify this radical scavenging ability.

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays are two of the most commonly used spectrophotometric methods for assessing the antioxidant capacity of chemical compounds. nih.govopenagrar.de In these assays, the reduction of the stable radical (ABTS•+ or DPPH•) by an antioxidant results in a color change, which can be measured to determine the scavenging activity. nih.govnih.gov The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. openagrar.dee3s-conferences.org

While specific IC50 values for this compound in these assays are not consistently reported across the literature, studies on structurally similar phenolic compounds provide valuable context. For instance, some analogues of this compound have demonstrated notable DPPH and ABTS•+ radical scavenging activity. researchgate.net Specifically, compounds with similar structural motifs have shown IC50 values in the micromolar range, indicating potent antioxidant potential, sometimes comparable to positive controls like ascorbic acid (Vitamin C). researchgate.net

The β-carotene-linoleic acid assay is another method used to evaluate antioxidant activity. This assay is based on the principle that linoleic acid produces free radicals upon oxidation, which in turn bleaches the yellow color of β-carotene. An antioxidant compound can prevent this bleaching by neutralizing the free radicals.

The structural features of this compound, particularly the phenolic hydroxyl group and the methoxy groups on the benzene ring, are believed to be crucial for its antioxidant activity. The hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The methoxy groups can also contribute to the antioxidant capacity through their electron-donating effects, which stabilize the resulting phenoxyl radical. researchgate.netnih.gov

Table 1: Antioxidant Activity of this compound Analogues

Compound/AnalogueAssayIC50 (µM)Positive ControlIC50 of Positive Control (µM)
Analogue 1DPPH117.4Ascorbic Acid45.6
Analogue 2DPPH46.2Ascorbic Acid45.6
Analogue 3ABTS•+66.6Vitamin C59.7
Analogue 4ABTS•+33.2Vitamin C59.7

This table presents hypothetical data based on findings for structurally related compounds for illustrative purposes. researchgate.net

Beyond direct radical scavenging, the antioxidant effects of this compound and its analogues can also be mediated through their influence on cellular antioxidant defense systems. Preclinical studies using cell culture models are instrumental in uncovering these mechanisms.

One key aspect of cellular antioxidant defense is the maintenance of intracellular redox balance, which is largely controlled by endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). Some phenolic compounds have been shown to upregulate the expression and activity of these enzymes, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS). nih.gov

Furthermore, these compounds may influence signaling pathways involved in the cellular response to oxidative stress. For example, the Nrf2-Keap1 pathway is a critical regulator of the expression of numerous antioxidant and detoxification genes. Activation of Nrf2 by certain phytochemicals can lead to a coordinated upregulation of cellular defenses against oxidative damage.

In vitro studies with various cell lines can also assess the ability of these compounds to protect against oxidative stress-induced cell damage. By exposing cells to an oxidizing agent in the presence and absence of the test compound, researchers can measure markers of cellular damage, such as lipid peroxidation (measured by malondialdehyde levels), protein oxidation, and DNA damage. nih.gov A reduction in these markers in the presence of the compound would indicate a protective cellular antioxidant effect.

Antimicrobial Efficacy Assessment

The investigation into the antimicrobial properties of this compound and its analogues is a significant area of preclinical research. These studies aim to determine the spectrum of microbial pathogens susceptible to these compounds and to quantify their potency.

The primary method for evaluating the antibacterial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC). nih.govnih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov This is a critical parameter for assessing the potential of a compound as an antibacterial agent. idexx.dk

Studies on analogues of this compound have revealed a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown activity against strains of Staphylococcus aureus, with MIC values reported in the micromolar range. researchgate.net Another study on a structurally related benzamide derivative demonstrated better activity than the standard amoxicillin against several Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov

The antibacterial spectrum refers to the range of bacterial species that are susceptible to the compound. A broad-spectrum agent is effective against a wide variety of bacteria, while a narrow-spectrum agent is active against a limited range of species. The determination of the antibacterial spectrum of this compound and its analogues involves testing them against a panel of clinically relevant bacterial strains.

Table 2: Antibacterial Activity of this compound Analogues

Bacterial StrainCompound/AnalogueMIC (µM)
Staphylococcus aureus (ATCC700699)Analogue A74.4 - 390.6
Staphylococcus aureus (ATCC43300)Analogue A74.4 - 390.6
Staphylococcus aureus (ATCC29213)Analogue A74.4 - 390.6
Photobacterium damselae (FP2244)Analogue B50
Lactococcus garvieaeAnalogue B50
Pseudomonas aeruginosa (ZJ028)Analogue C100

This table presents a compilation of MIC values from various studies on analogues of this compound. researchgate.net

In addition to antibacterial activity, the potential of this compound and its analogues as antifungal agents has also been explored. The methodology for assessing antifungal efficacy is similar to that for bacteria, with the determination of the MIC being a key measure of potency.

Preclinical studies have investigated the activity of related compounds against various fungal pathogens, including species of Candida and Aspergillus. For example, a study on a series of fluconazole analogues, which share some structural similarities, demonstrated significant in vitro activity against several Candida species, with some compounds showing better efficacy than the standard drugs fluconazole and ketoconazole. nih.gov Another study highlighted the antifungal capabilities of a compound with a similar chemical structure against Candida albicans, noting a synergistic effect when combined with fluconazole. researchgate.net

The evaluation of antifungal efficacy is crucial, particularly with the rise of fungal infections that are resistant to existing treatments.

Understanding the mechanisms by which this compound and its analogues exert their antimicrobial effects is a critical aspect of preclinical research. Several potential mechanisms of action have been proposed for phenolic compounds and their derivatives.

One common mechanism is the disruption of the microbial cell membrane. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. mdpi.com

Inhibition of microbial enzymes is another potential mechanism. These compounds can bind to and inhibit the activity of enzymes that are essential for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis. frontiersin.org Flavonoids, which share structural similarities, have been found to suppress nucleic acid synthesis and energy metabolism in bacteria. nih.gov

Furthermore, some phenolic compounds can interfere with microbial biofilm formation. Biofilms are communities of microorganisms attached to a surface and are notoriously resistant to antimicrobial agents. By inhibiting biofilm formation, these compounds can render the microbes more susceptible to other treatments.

Finally, some compounds may act by generating reactive oxygen species within the microbial cell, leading to oxidative stress and damage to cellular components.

Preclinical Pharmacological Evaluation in Animal Models

Animal models are indispensable for evaluating the pharmacological potential of compounds before they can be considered for human trials. For this compound and its analogues, preclinical studies have focused on elucidating their pain-relieving and anti-inflammatory properties.

The anti-nociceptive (pain-relieving) effects of compounds related to this compound have been assessed using various established animal models of pain. These models are designed to simulate different types of pain, including acute, inflammatory, and neuropathic pain.

Commonly used models include the acetic acid-induced writhing test, which creates visceral inflammatory pain, and the hot plate or tail immersion test for thermal pain. nih.govmdpi.com In the writhing test, pre-treatment with effective compounds significantly reduces the number of abdominal constrictions caused by the acetic acid injection. nih.govmdpi.com The formalin test is particularly useful as it has two distinct phases: an early, acute neurogenic pain phase and a late, inflammatory pain phase. nih.govresearchgate.net A compound's ability to inhibit both phases suggests it has central and peripheral analgesic effects. For instance, some dimethoxy flavones have been shown to produce a dose-dependent decrease in paw-licking response time in both phases of the formalin test. nih.gov

Studies on extracts containing related compounds have demonstrated significant inhibition of pain response in the acetic acid test and increased latency time in the hot plate test in mice. nih.gov The table below summarizes findings from various anti-nociceptive studies on related compounds.

Pain Model Animal Key Findings Potential Mechanism Implication
Acetic Acid-Induced WrithingMiceSignificant reduction in the number of abdominal constrictions. nih.govmdpi.comInhibition of inflammatory mediators in the peritoneum. researchgate.net
Hot Plate / Tail ImmersionMiceIncreased latency time to thermal stimulus. nih.govnih.govCentral analgesic activity.
Formalin Test (Early Phase)MiceDose-dependent decrease in paw-licking response. nih.govInhibition of acute neurogenic pain.
Formalin Test (Late Phase)MiceSignificant decrease in paw-licking response. nih.govresearchgate.netPeripheral anti-inflammatory action.
Capsaicin-Induced NociceptionMiceReduced nociception induced by capsaicin injection. nih.govInteraction with transient receptor potential (TRP) channels.

This table is a composite representation of findings for related phenolic and dimethoxy compounds in standard pain models.

Inflammation is a key component of many disease states, and assessing a compound's ability to mitigate it is a crucial part of preclinical evaluation. Animal models of inflammation are used to induce a controlled inflammatory response, which can then be measured. mdpi.com

Models such as carrageenan-induced paw edema in rats and xylene-induced ear edema in mice are standard for evaluating acute anti-inflammatory activity. nih.govscienceopen.com In these models, the administration of an inflammatory agent causes measurable swelling (edema), and the efficacy of a test compound is determined by its ability to reduce this swelling. scienceopen.com For example, an ethanol (B145695) extract containing 4'-hydroxy-N-(4-hydroxy-3-methoxybenzoyl)-3',5'-dimethoxybenzamide was evaluated in a xylene-induced ear edema model. nih.gov

Chronic inflammation can be modeled using agents like Complete Freund's Adjuvant (CFA), which induces prolonged paw swelling in rats. nih.gov The assessment often includes measuring the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in serum or tissue. mdpi.comnih.gov A reduction in these cytokines indicates a potent anti-inflammatory effect. mdpi.comnih.gov

Inflammatory Model Animal Parameter Measured Observed Effect of Related Compounds
Carrageenan-Induced Paw EdemaRatsPaw thickness / volume. scienceopen.comDose-dependent inhibition of edema. researchgate.net
Xylene-Induced Ear EdemaMiceEar swelling / weight. nih.govSignificant reduction in edema.
Complete Freund's Adjuvant (CFA)RatsPaw swelling over time. nih.govAttenuation of chronic inflammation.
Lipopolysaccharide (LPS) ChallengeMacrophage Cells / AnimalsProduction of NO, iNOS, COX-2, TNF-α, IL-6. nih.govbiomolther.orgSuppression of pro-inflammatory mediators. nih.govbiomolther.org

This table summarizes typical findings for anti-inflammatory assessments of related compounds in preclinical models.

Polypharmacology refers to the ability of a single compound to interact with multiple molecular targets, which can lead to a more effective therapeutic outcome. Preclinical studies aim to uncover these multiple mechanisms. For anti-nociceptive and anti-inflammatory compounds, this involves investigating their effects on various signaling pathways.

For example, to determine if a compound's pain-relieving effects involve the opioid system, animals can be pre-treated with an opioid receptor antagonist like naloxone. nih.gov If naloxone blocks the anti-nociceptive effect, it indicates involvement of opioid receptors. nih.govresearchgate.net Studies on some dimethoxy flavones have shown that their effects are attenuated by naloxone, suggesting an opioid-mediated mechanism. nih.gov

Similarly, the involvement of other pathways can be explored. The anti-nociceptive effect of an extract containing a related benzamide was not affected by naloxone but did reduce nociception induced by capsaicin, pointing towards a mechanism involving transient receptor potential (TRP) channels rather than the opioid system. nih.gov The anti-inflammatory actions of related phenolic compounds have been linked to the suppression of nitric oxide (NO) production and the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in macrophages. biomolther.org This demonstrates a polypharmacological profile where the compound can modulate pain perception and simultaneously inhibit key inflammatory enzymes. This dual action can result in a synergistic therapeutic effect, addressing both the symptoms (pain) and the underlying cause (inflammation).

In Vitro and In Vivo Studies for Efficacy Characterization (excluding human clinical data)

The preclinical efficacy of analogues containing the 3,4,5-trimethoxyphenyl moiety, a structure related to this compound, has been investigated in various cancer models. These studies highlight the potential of this chemical scaffold in developing new antitumor agents.

One such analogue, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a phenstatin analogue, demonstrated significant cytotoxic activity in vitro across a panel of tumor cell lines, with IC50 values in the nanomolar range nih.gov. Further in vitro testing revealed its antimitotic effects through the inhibition of sea urchin embryo development at multiple stages. Importantly, PHT did not induce hemolysis in mouse erythrocytes, suggesting its cytotoxicity is not mediated by membrane damage nih.gov. In in vivo models using mice inoculated with sarcoma 180 cells, PHT exhibited notable tumor inhibition. At doses of 20 and 40 mg/kg, it resulted in tumor inhibition rates of 30.9% and 48.2%, respectively nih.gov. Furthermore, PHT enhanced the efficacy of the conventional chemotherapy drug 5-fluorouracil (5-FU), increasing its tumor inhibition rate from 33.3% to 55.7% when used in combination nih.gov.

Another series of complex analogues, 3′,4′,5′-trimethoxy flavonoids with a linked benzimidazole moiety, has also been synthesized and evaluated. nih.gov Within this series, compound 15 , identified as 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, showed the most potent antiproliferative activity against several cancer cell lines in vitro nih.gov. The efficacy of compound 15 was further demonstrated in an in vivo gastric carcinoma model. Compared to a saline control, treatment with compound 15 at different doses (10, 20, and 40 mg kg–1) markedly inhibited tumor growth in a dose-dependent manner nih.gov. The tumor inhibition rates for the middle-dose (67.8%) and high-dose (80.2%) groups surpassed that of the positive control, 5-FU (60.8%). Throughout the 18-day experiment, the body weight of the mice treated with compound 15 increased consistently with the control group, indicating minimal toxic side effects nih.gov.

Table 1: In Vivo Antitumor Efficacy of Compound 15 in a Gastric Carcinoma Model

Treatment Group Dose Tumor Inhibition Rate (TIR)
Compound 15 20 mg/kg 67.8%
Compound 15 40 mg/kg 80.2%

This table is based on data presented in the study on 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives. nih.gov

Evaluation of Antiproliferative Activity in Cell-Based Assays (e.g., apoptosis induction, caspase assays)

The antiproliferative activity of analogues related to this compound is frequently linked to the induction of apoptosis, or programmed cell death. This process is often mediated by a family of cysteine proteases known as caspases, which are central to the execution of the apoptotic pathway. sigmaaldrich.comrndsystems.comnih.gov

The 3′,4′,5′-trimethoxy flavonoid benzimidazole derivative, compound 15 , demonstrated potent antiproliferative effects against multiple human cancer cell lines, including gastric (MGC-803), breast (MCF-7), and hepatoma (HepG-2) cells, as well as mouse gastric cancer (MFC) cells nih.gov. Its IC50 values highlight its broad-spectrum activity.

Table 2: In Vitro Antiproliferative Activity of Compound 15

Cell Line Cancer Type IC50 (μM)
MGC-803 Human Gastric Cancer 20.47 ± 2.07
MCF-7 Human Breast Cancer 43.42 ± 3.56
HepG-2 Human Hepatoma 35.45 ± 2.03

This table is based on data presented in the study on 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives. nih.gov

Mechanistic studies using flow cytometry revealed that compound 15 induced apoptosis in MFC cells in a dose-dependent manner nih.gov. Furthermore, it was found to cause cell cycle arrest in the G1 phase, preventing cancer cells from progressing through the division cycle nih.gov. The induction of apoptosis by synthetic flavonol analogues has been shown elsewhere to be mediated by the activation and cleavage of initiator and executioner caspases. nih.gov

Caspase assays are a common method to quantify this apoptotic activity. These assays typically use a peptide substrate that is specifically recognized and cleaved by an active caspase, such as caspase-3, a key executioner caspase. sigmaaldrich.combosterbio.com The cleavage releases a reporter molecule, which can be a chromophore (p-nitroaniline) or a fluorophore (7-amino-4-methylcoumarin), allowing for colorimetric or fluorometric measurement of caspase activity. bosterbio.comsigmaaldrich.com The activity of caspases like caspase-3 is crucial for the morphological changes associated with apoptosis, including chromatin condensation and DNA fragmentation. nih.govbosterbio.com The investigation of such specific molecular mechanisms is a critical step in characterizing the anticancer potential of novel compounds like the analogues of this compound.

Structure Activity Relationship Sar Studies and Lead Compound Optimization of 4 Hydroxy 3,5 Dimethoxybenzamide Analogues

Rational Design and Synthesis of Analogues for SAR Exploration

The rational design of analogues of 4-hydroxy-3,5-dimethoxybenzamide, also known as syringamide, often begins with the strategic dissection of the molecule into key structural regions that can be systematically modified. These regions typically include the 4-hydroxy-3,5-dimethoxybenzoyl moiety and the amide linker. The synthesis of these analogues is often achieved through established chemical reactions, allowing for the introduction of a diverse range of substituents.

A common synthetic approach involves the coupling of a substituted benzoic acid with a variety of amines or anilines. For instance, in the development of related N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, the synthesis involves the reaction of 3,4,5-trimethoxybenzoyl chloride with substituted aminophenols. This method allows for the introduction of various functionalities on the phenyl ring attached to the amide nitrogen, enabling a thorough investigation of their impact on biological activity.

In a similar vein, the synthesis of analogues can be designed to explore the importance of the core benzoyl group. For example, the synthesis of novel ceramide trafficking inhibitors, which share some structural similarities, has been achieved through stereoselective methods like catalytic enantioselective Mannich-type reactions. researchgate.net This highlights the sophisticated synthetic strategies that can be employed to create a library of analogues for comprehensive SAR studies. The goal is to generate a diverse set of compounds that can provide a clear picture of the structural requirements for the desired biological effect.

Elucidation of Substituent Effects on Biological Activity (e.g., Lipophilicity, Electronic Properties, Hydrogen Bonding Capacity)

The biological activity of this compound analogues is profoundly influenced by the physicochemical properties of the substituents introduced into the core structure. These properties, including lipophilicity, electronic effects, and hydrogen bonding capacity, play a crucial role in how the molecule interacts with its biological target.

Lipophilicity: The lipophilicity, or the "greasiness," of a molecule affects its ability to cross cell membranes and can influence its binding to the target protein. In studies of related hydroxycinnamic acid derivatives, it has been observed that modifications affecting lipophilicity can significantly alter biological activity. nih.gov For instance, the addition of non-polar groups can enhance membrane permeability, but an excessive increase in lipophilicity might lead to non-specific binding and reduced solubility.

Electronic Properties: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can modulate the charge distribution within the molecule. This, in turn, affects the strength of interactions with the target, such as hydrogen bonds and pi-pi stacking. The presence of the methoxy (B1213986) groups in this compound, for example, are electron-donating and can influence the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring.

Hydrogen Bonding Capacity: The hydroxyl and amide groups in the this compound scaffold are key hydrogen bond donors and acceptors. The ability to form hydrogen bonds is often critical for the specific recognition and binding of a ligand to its receptor. SAR studies on analogues of the cannabinoid CB1 receptor antagonist, which also features an amide linkage, have demonstrated that modifications to the amide region that alter hydrogen bonding potential significantly impact receptor affinity and efficacy. nih.gov

The following table illustrates how different substituents can modulate these key properties and, consequently, the biological activity of a hypothetical series of this compound analogues.

Substituent (R) on Amide NitrogenLipophilicity (logP)Electronic EffectHydrogen BondingPredicted Biological Activity
-HLowNeutralDonor/AcceptorBaseline
-CH3ModerateElectron-donatingAcceptorPotentially Increased
-CF3HighElectron-withdrawingAcceptorPotentially Decreased
-OHLowElectron-donatingDonor/AcceptorPotentially Increased
-OCH3ModerateElectron-donatingAcceptorPotentially Increased

Identification of Key Pharmacophores and Structural Motifs for Potency and Selectivity

Through the analysis of SAR data, researchers can identify the key pharmacophores and structural motifs that are essential for the biological activity of this compound analogues. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

For the this compound scaffold, several key features can be postulated as being part of its pharmacophore:

The Aromatic Ring: The benzene (B151609) ring serves as a central scaffold for the attachment of other functional groups.

The Hydroxyl Group: The phenolic hydroxyl group at the 4-position is likely a crucial hydrogen bond donor.

The Methoxy Groups: The two methoxy groups at the 3 and 5-positions contribute to the electronic properties and may be involved in specific interactions with the target.

The Amide Linker: The amide group provides a rigid linkage and possesses both hydrogen bond donor and acceptor capabilities.

Pharmacophore models can be generated using computational tools to visualize these essential features in three-dimensional space. nih.gov In a study on related N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, molecular docking studies revealed that the most potent compounds retained conserved hydrophobic interactions with key residues of the target enzyme. nih.gov This suggests that the spatial arrangement of these pharmacophoric features is critical for achieving high potency and selectivity. The identification of these key motifs allows for the focused design of new analogues with enhanced activity.

Mechanistic Insights Derived from SAR Data

The data generated from SAR studies can provide valuable insights into the mechanism of action of this compound analogues at the molecular level. By correlating structural modifications with changes in biological activity, it is possible to infer how these compounds interact with their biological target.

For instance, if the introduction of a bulky substituent at a specific position leads to a complete loss of activity, it can be inferred that this position is located within a sterically constrained binding pocket of the target protein. Conversely, if the introduction of a hydrogen bond donor at a particular position enhances activity, it suggests the presence of a complementary hydrogen bond acceptor in the target's active site.

Studies on other classes of compounds, such as manzamine analogues, have shown that SAR data, in combination with in vitro assays and computational docking, can help to identify the putative molecular target and elucidate the binding mode. nih.gov For this compound analogues, SAR data could help to determine whether they act as competitive or allosteric inhibitors of a particular enzyme, or if they disrupt protein-protein interactions.

Strategies for Improving Potency, Selectivity, and Target Specificity

The ultimate goal of SAR studies is to guide the optimization of the lead compound to produce a drug candidate with superior properties. Several strategies can be employed to improve the potency, selectivity, and target specificity of this compound analogues.

Potency Enhancement: Potency can often be improved by optimizing the interactions with the target. This can be achieved by introducing substituents that form additional hydrogen bonds, hydrophobic interactions, or ionic bonds. For example, in the development of novel ceramide trafficking inhibitors, it was found that the optimal length of an amide side chain was crucial for achieving high inhibitory potency. researchgate.net

Selectivity Improvement: Selectivity is crucial for minimizing off-target effects and reducing toxicity. Selectivity can be enhanced by exploiting the differences in the binding sites of the target protein and other related proteins. By designing analogues that specifically interact with unique features of the target's active site, it is possible to achieve a high degree of selectivity.

Target Specificity: A deep understanding of the SAR can lead to the design of compounds that are highly specific for their intended biological target. This often involves an iterative process of design, synthesis, and biological testing, guided by computational modeling and structural biology data. The rational design of vitamin D analogues, for example, has led to the development of compounds with significantly higher efficacy and target specificity. nih.gov

The following table summarizes some of the strategies that can be employed for the optimization of this compound analogues.

StrategyApproachDesired Outcome
Structure-Based Design Utilize 3D structure of the target to design complementary ligands.Increased potency and selectivity.
Bioisosteric Replacement Replace functional groups with others that have similar physicochemical properties.Improved pharmacokinetic properties.
Conformational Restriction Introduce rigid elements into the molecule to lock it in an active conformation.Increased potency and selectivity.
Scaffold Hopping Replace the core scaffold with a different one while maintaining the key pharmacophoric features.Novel chemical series with improved properties.

By systematically applying these strategies, guided by the insights gained from comprehensive SAR studies, it is possible to transform a promising lead compound like this compound into a clinically viable drug candidate.

Advanced Analytical Methodologies for Research on 4 Hydroxy 3,5 Dimethoxybenzamide

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 4-Hydroxy-3,5-dimethoxybenzamide. It allows for the separation of the main compound from process-related impurities and degradation products. dphen1.com Validated HPLC methods are crucial for quantifying the compound in various matrices and for impurity profiling, which involves the identification and quantification of all detectable impurities. longdom.orgnih.gov The sensitivity of modern HPLC methods allows for the detection and quantification of impurities at very low levels, which is essential for meeting regulatory standards. longdom.orguu.nl

Reverse Phase (RP) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

Reverse Phase (RP) HPLC is the most common mode of chromatography used for the analysis of this compound and related phenolic compounds. sielc.comsielc.com Method development typically involves optimizing the separation on a C18 stationary phase. longdom.orglongdom.org The goal is to achieve a good resolution between the main compound peak and any impurity peaks in a reasonable analysis time. researchgate.net

A typical mobile phase for analyzing this compound consists of a mixture of an aqueous buffer (often containing an acid like phosphoric acid) and an organic solvent such as acetonitrile (B52724). longdom.orgsielc.comsielc.com The use of gradient elution, where the proportion of the organic solvent is increased during the run, is common for separating compounds with a range of polarities. longdom.org

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (typically under 3 µm), offers significant advantages over traditional HPLC. sielc.comsielc.com These benefits include faster analysis times, improved resolution, and increased sensitivity, making it highly suitable for high-throughput screening and detailed impurity profiling. dphen1.com

ParameterHPLC Method for 4-Hydroxybenzoic Acid (Related Compound)RP-HPLC/UPLC for this compound
Stationary Phase Phenomenex Kinetex C18 (150 x 4.6 mm; 5 µm) longdom.orglongdom.orgNewcrom R1 (special reverse-phase) sielc.comsielc.com
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile longdom.orglongdom.orgAcetonitrile, Water, and Phosphoric Acid sielc.comsielc.com
Elution Mode Gradient longdom.orgIsocratic or Gradient sielc.comsielc.com
Flow Rate 1.0 mL/min longdom.orglongdom.orgNot Specified
Detection UV at 230 nm longdom.orglongdom.orgNot Specified
Column Temperature 30°C (adjustable between 25°C and 35°C) longdom.orgNot Specified
UPLC Application -Columns with smaller, 3 µm particles are available for faster UPLC applications. sielc.comsielc.com

This table presents typical parameters for HPLC and UPLC analysis. Specific conditions may vary based on the exact requirements of the analysis.

Scalability of Chromatographic Methods for Preparative Separation

A key advantage of developing a robust analytical HPLC method is its potential for scalability. sielc.comsielc.com An analytical method can be transferred to a preparative chromatography system to isolate and purify larger quantities of this compound. This is crucial for obtaining high-purity reference standards or for purifying the final product.

Scaling up involves increasing the column diameter and particle size, along with adjusting the flow rate proportionally to accommodate higher sample loads. The mobile phase composition developed at the analytical scale is generally maintained. sielc.comsielc.com Low-pressure column chromatography can also be employed as a cost-effective method for purification, using similar principles of reverse-phase separation with mobile phases like methanol-water mixtures. nih.gov The goal is to maximize throughput while maintaining the resolution achieved during the analytical separation. nih.gov

Integration of Mass Spectrometry with Chromatographic Techniques (LC-MS) for Comprehensive Analysis

While HPLC with UV detection is excellent for purity determination and quantification, its ability to identify unknown impurities is limited. longdom.orglongdom.org For comprehensive analysis and structural elucidation of impurities, HPLC and UPLC systems are frequently coupled with a mass spectrometer (MS). dphen1.com This powerful hyphenated technique, known as LC-MS, combines the superior separation capabilities of liquid chromatography with the mass-analyzing power of mass spectrometry. ekb.eg

For LC-MS applications, mobile phase modifiers must be volatile. Therefore, acids like phosphoric acid are replaced with formic acid. sielc.comsielc.com The eluent from the LC column is directed into the MS ion source, where molecules are ionized before being separated by the mass analyzer based on their mass-to-charge ratio (m/z). researchgate.net This provides molecular weight information for the parent compound and any co-eluting impurities, which is invaluable for impurity identification. dphen1.comresearchgate.net High-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, can provide highly accurate mass measurements, allowing for the determination of elemental compositions. thermofisher.com

ParameterGeneral LC-MS/MS SystemGeneral UHPLC-HRMS (Orbitrap) System
LC System Shimadzu Prominence/20 series thermofisher.comThermo Dionex 3000 series thermofisher.com
Ionization Source Electrospray Ionization (ESI), positive and negative modes thermofisher.comElectrospray Ionization (ESI) thermofisher.com
Mass Analyzer Triple Quadrupole (e.g., API-4000) thermofisher.comOrbitrap thermofisher.com
Mobile Phase A: Water/Acetonitrile with ammonium (B1175870) formate (B1220265) (HCOONH₄) thermofisher.com B: Acetonitrile thermofisher.comA: Water/Acetonitrile with ammonium formate (HCOONH₄) thermofisher.com B: Acetonitrile thermofisher.com
Column Temperature 35°C thermofisher.com35°C thermofisher.com
Key Advantage Targeted quantification using Scheduled Multiple Reaction Monitoring (MRM) thermofisher.comHigh mass accuracy for identification of unknown impurities and improved signal-to-noise ratio. thermofisher.com

This table illustrates common configurations for LC-MS analysis. The choice of instrument and parameters depends on the analytical goal, such as targeted quantification or untargeted impurity profiling.

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-3,5-dimethoxybenzamide, and how can its purity be validated?

Synthesis typically involves amidation of 4-Hydroxy-3,5-dimethoxybenzoic acid using coupling agents (e.g., EDCI/HOBt) or direct reaction with ammonia under controlled conditions. Purity validation requires HPLC with a C18 column, a gradient mobile phase (e.g., phosphate buffer-methanol-acetonitrile), and UV detection at 280 nm, as adapted from methods for structurally related compounds . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation.

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in airtight, light-resistant containers to prevent degradation via oxidation or photolysis. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf life, with periodic HPLC analysis to monitor degradation products .

Q. What safety precautions are critical when handling this compound?

Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; use fume hoods for weighing and synthesis. The compound may cause skin/eye irritation (H315/H319) and respiratory toxicity (H335), as observed in structurally similar benzoic acid derivatives .

Q. Which solvents are compatible with this compound for experimental workflows?

Polar aprotic solvents like DMSO or acetone are ideal for dissolution. Avoid chlorinated solvents (e.g., chloroform) if reactive functional groups are present. Solubility can be optimized via co-solvent systems (e.g., water-ethanol) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Use in vitro models (e.g., NCI-60 cell lines) for dose-response profiling at 10 µM–100 µM. Mechanistic studies may include ROS scavenging assays (e.g., DPPH radical quenching) and Western blotting to assess survival pathways (e.g., Akt activation), as demonstrated for syringaldehyde derivatives . Orthogonal assays (e.g., comet assay for DNA damage) validate conflicting data on radioprotective effects .

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?

Employ UPLC-MS/MS with a HILIC column and electrospray ionization (ESI) in negative mode. A gradient of 0.1% formic acid in water/acetonitrile improves separation. Quantify impurities using external calibration curves and assess mass fragmentation patterns for structural identification .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

Apply a 2³ factorial design to evaluate variables: temperature (25–60°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs). Response surface methodology (RSM) identifies optimal conditions, minimizing side products. Computational tools (e.g., COMSOL) simulate heat/mass transfer in reactors .

Q. What strategies address discrepancies in reported bioactivity data across studies?

Standardize assay protocols (e.g., cell passage number, serum concentration) to reduce variability. Use isogenic cell lines to control genetic background. Meta-analysis of published IC₅₀ values with outlier detection (Grubbs’ test) identifies systematic errors .

Q. How can in silico modeling predict the compound’s pharmacokinetic and toxicity profiles?

Use QSAR models (e.g., SwissADME) to predict logP, bioavailability, and CYP450 interactions. Molecular docking (AutoDock Vina) screens for off-target binding. Toxicity endpoints (e.g., LD₅₀) are estimated via ProTox-II, validated against in vitro cytotoxicity data .

Q. What analytical techniques characterize degradation pathways under stressed conditions?

Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-HRMS identify breakdown products. Kinetic modeling (Arrhenius equation) extrapolates degradation rates. Solid-state stability is assessed via XRPD and DSC to detect polymorphic transitions .

Methodological Resources

  • HPLC Conditions : Column: C18; Mobile phase: phosphate buffer (pH 2)-methanol-acetonitrile (gradient); Flow rate: 1.0 mL/min; Detection: 280 nm .
  • Safety Protocols : Follow OSHA HCS guidelines for handling irritants (PPE, ventilation) .
  • Data Analysis : Use R or Python for statistical modeling; PubChem for structural analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.